Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride
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Overview
Description
Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride is a specific form of an ethyl propanoate compound. Ethyl propanoate is a type of ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group . The specific compound you mentioned seems to have additional functional groups, including an amino group and a methylsulfanyl group.
Scientific Research Applications
1. Polymorphism Characterization
Research on polymorphic forms of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, showcases the complexity of characterizing solid forms in pharmaceutical development. Spectroscopic and diffractometric techniques play a crucial role in distinguishing these polymorphs, which is vital for understanding their physical and chemical properties (Vogt et al., 2013).
2. Biocatalysis in Drug Metabolism
Biocatalysis offers an innovative approach to the synthesis of drug metabolites, providing a more accurate structure characterization, especially in terms of regio- and stereochemistry. This is exemplified by the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, highlighting the potential of biocatalysis in drug discovery and development (Zmijewski et al., 2006).
3. Synthetic Chemistry
The field of synthetic chemistry utilizes this compound and its derivatives for creating complex molecules. For instance, the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide illustrates the compound's role as a building block in producing biologically active pharmaceuticals (Kantam et al., 2010).
4. Molecular Interactions and Crystal Packing
The study of molecular interactions, such as N⋯π and O⋯π, in the crystal packing of similar compounds reveals the nuanced forces at play in solid-state chemistry. These interactions influence the material properties and are critical for the design of molecular materials with specific functions (Zhang et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-3-9-6(8)5(7)4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWQMIGAVLMCJ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52799-91-4 |
Source
|
Record name | ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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